1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)- 1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-
Brand Name: Vulcanchem
CAS No.: 83507-88-4
VCID: VC20613611
InChI: InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)
SMILES:
Molecular Formula: C20H26N2O5S2
Molecular Weight: 438.6 g/mol

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-

CAS No.: 83507-88-4

Cat. No.: VC20613611

Molecular Formula: C20H26N2O5S2

Molecular Weight: 438.6 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dithia-7-azaspiro(4.4)nonane-8-carboxylic acid, 7-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)- - 83507-88-4

Specification

CAS No. 83507-88-4
Molecular Formula C20H26N2O5S2
Molecular Weight 438.6 g/mol
IUPAC Name 7-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid
Standard InChI InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)
Standard InChI Key FMMDBLMCSDRUPA-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O

Introduction

Structural Characteristics and Synthesis

Core Spirocyclic Framework

The parent structure, 1,4-dithia-7-azaspiro[4.4]nonane (CAS 1003-80-1), consists of a pyrrolidine ring fused to a 1,4-dithiane ring via a spiro junction at the nitrogen atom . This configuration imposes significant steric constraints while enhancing electronic interactions due to the sulfur atoms' polarizability. The molecular formula of the base compound is C6H11NS2\text{C}_6\text{H}_{11}\text{NS}_2, with a molecular weight of 161.29 g/mol . Key physical properties include a density of 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 and a boiling point of 285.1±25.0C285.1 \pm 25.0^\circ \text{C} .

Functionalization and Derivatives

The target compound introduces two critical substituents:

  • 8-Carboxylic Acid Group: Enhances hydrophilicity and enables salt formation (e.g., hydrobromide derivatives) .

  • 7-(2-((1-Carboxy-3-phenylpropyl)amino)-1-oxopropyl) Side Chain: A branched peptide-like moiety that may facilitate receptor binding or enzymatic interactions.

This structural complexity suggests multistep synthesis pathways, likely involving:

  • Cyclization reactions with ethanedithiol under acidic conditions to form the spiro core .

  • Peptide coupling strategies (e.g., EDC/HOBt) to introduce the carboxypropylamino-oxopropyl side chain.

Table 1: Comparative Properties of Spirocyclic Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1,4-Dithia-7-azaspiro[4.4]nonane C6H11NS2\text{C}_6\text{H}_{11}\text{NS}_2161.29None
Target CompoundC20H25N2O5S2\text{C}_{20}\text{H}_{25}\text{N}_2\text{O}_5\text{S}_2461.55Carboxylic acid, amide, phenyl

Pharmacokinetic Considerations

Absorption and Distribution

The compound's logP value (estimated 0.59±0.20.59 \pm 0.2) suggests moderate lipophilicity, favoring intestinal absorption but limited blood-brain barrier penetration . The carboxylic acid group promotes plasma protein binding, potentially extending half-life.

Metabolism and Excretion

Sulfur oxidation to sulfoxides or sulfones is anticipated as the primary metabolic pathway, followed by renal excretion of water-soluble metabolites . The spiro structure may confer resistance to hepatic cytochrome P450 degradation.

Industrial and Regulatory Status

As of April 2025, this compound remains under preclinical investigation. Its hydrobromide salt (CAS 75776-79-3) is listed in pharmacopoeial databases as an active pharmaceutical ingredient (API) candidate . Scalable synthesis remains challenging due to:

  • Stereochemical Control: The spiro center requires asymmetric synthesis techniques.

  • Purification Complexity: Chromatographic separation is needed to isolate diastereomers .

Future Directions and Challenges

Structural Optimization

  • Side Chain Modifications: Replacing the phenyl group with heteroaromatics (e.g., pyridine) may enhance solubility.

  • Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability.

Target Validation

High-throughput screening against kinase libraries and GPCR panels is warranted to identify off-target effects.

Synthetic Advancements

Continuous-flow microreactors may address yield limitations in spirocycle formation, reducing reaction times from hours to minutes .

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